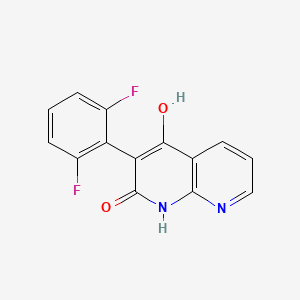![molecular formula C14H13N3O3 B11847139 4-Oxo-5-(propan-2-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid CAS No. 152806-10-5](/img/structure/B11847139.png)
4-Oxo-5-(propan-2-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopropyl-4-oxo-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid: is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazoquinoxaline core, which is a fused ring system containing both imidazole and quinoxaline moieties. This unique structure contributes to its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-4-oxo-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by iridium and induced by visible light, leading to the formation of the imidazoquinoxaline core .
Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium. This method proceeds through aromatic nucleophilic substitution of halogen and subsequent autooxidation of the corresponding 4,5-dihydro derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of multi-component reactions and catalytic processes, can be applied to scale up the production of 5-Isopropyl-4-oxo-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid.
化学反应分析
Types of Reactions
Oxidation: : The presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones .
Substitution: : Aromatic nucleophilic substitution reactions are common for this compound, especially when halogenated derivatives are used as starting materials .
Common Reagents and Conditions
Oxidizing agents: Used for converting methylsulfanyl groups to sulfones.
Bases: Employed in substitution reactions to facilitate the nucleophilic attack.
Catalysts: Iridium catalysts are used in cyclization reactions.
Major Products
The major products formed from these reactions include various substituted imidazoquinoxalines, which can be further functionalized to enhance their biological activity .
科学研究应用
Chemistry: : The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: : Imidazoquinoxalines, including this compound, exhibit a wide range of biological activities. They have been studied for their potential as antitumor, anticonvulsant, and anti-inflammatory agents .
Medicine: : The compound has shown promise in the development of drugs for treating neurodegenerative diseases, such as Parkinson’s disease, due to its ability to interact with specific molecular targets .
Industry: : In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
作用机制
The mechanism of action of 5-Isopropyl-4-oxo-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid involves its interaction with various molecular targets. These targets include adenosine and benzodiazepine receptors, as well as enzymes like phosphodiesterases (PDE4, PDE9, PDE10A) and kinases (SK2, PIM, IkB) . The compound’s ability to modulate these targets contributes to its diverse biological activities, such as anticancer and neuroprotective effects.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the fused ring system.
Pyrazolo[1,5-a]quinoxalines: These compounds have a pyrazole ring instead of an imidazole ring, leading to different chemical and biological properties.
Uniqueness
- The presence of the isopropyl group and the specific arrangement of functional groups in 5-Isopropyl-4-oxo-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid contribute to its unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
属性
CAS 编号 |
152806-10-5 |
|---|---|
分子式 |
C14H13N3O3 |
分子量 |
271.27 g/mol |
IUPAC 名称 |
4-oxo-5-propan-2-ylimidazo[1,5-a]quinoxaline-3-carboxylic acid |
InChI |
InChI=1S/C14H13N3O3/c1-8(2)17-10-6-4-3-5-9(10)16-7-15-11(14(19)20)12(16)13(17)18/h3-8H,1-2H3,(H,19,20) |
InChI 键 |
XYVZGSMUFHBHLY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=CC=CC=C2N3C=NC(=C3C1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)

![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)

![Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-](/img/structure/B11847104.png)




